

Spectroscopic Data of 3-Bromo-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-nitroaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-bromo-4-nitroaniline**, a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-bromo-4-nitroaniline** is $C_6H_5BrN_2O_2$ with a molecular weight of 217.02 g/mol .^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **3-bromo-4-nitroaniline**.

Table 1: 1H NMR Spectral Data for **3-Bromo-4-nitroaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Solvent
7.26	d	8.6	1H	Aromatic H	CDCl ₃
7.13	d	2.6	1H	Aromatic H	CDCl ₃
6.78	dd	8.6, 2.7	1H	Aromatic H	CDCl ₃
4.00	s	-	2H	-NH ₂	CDCl ₃

Source:

Royal Society
of
Chemistry[3]

Table 2: ¹³C NMR Spectral Data for **3-Bromo-4-nitroaniline**

Chemical Shift (δ) ppm	Assignment	Solvent
148.34	C-NH ₂	CDCl ₃
145.99	C-NO ₂	CDCl ₃
132.28	Aromatic CH	CDCl ₃
119.38	Aromatic CH	CDCl ₃
114.96	Aromatic CH	CDCl ₃
110.94	C-Br	CDCl ₃

Source: Royal Society of
Chemistry[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **3-bromo-4-nitroaniline** would be expected to show characteristic absorption bands for the amine (-NH₂) and nitro (-NO₂) groups, as well as aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for **3-Bromo-4-nitroaniline**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H stretch (amine)
1640 - 1580	N-H bend (amine)
1550 - 1490	Asymmetric NO ₂ stretch
1360 - 1300	Symmetric NO ₂ stretch
3100 - 3000	Aromatic C-H stretch
1600 - 1450	Aromatic C=C stretch
~750	C-Br stretch

Note: This table represents expected ranges for the functional groups present. Actual peak positions can be found on the provided spectra from various databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **3-Bromo-4-nitroaniline**

m/z Value	Interpretation
218	Molecular ion peak [M+H] ⁺ with ⁸¹ Br isotope
216	Molecular ion peak [M+H] ⁺ with ⁷⁹ Br isotope
170	Fragment ion [M - NO ₂] ⁺

Source: PubChem[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like **3-bromo-4-nitroaniline**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **3-bromo-4-nitroaniline** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument being used.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.
 - For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is commonly used with a spectral width of 0 to 200 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum and identify the multiplicities.

IR Spectroscopy (FTIR-ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-bromo-4-nitroaniline** sample directly onto the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the empty ATR setup.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks in the spectrum.

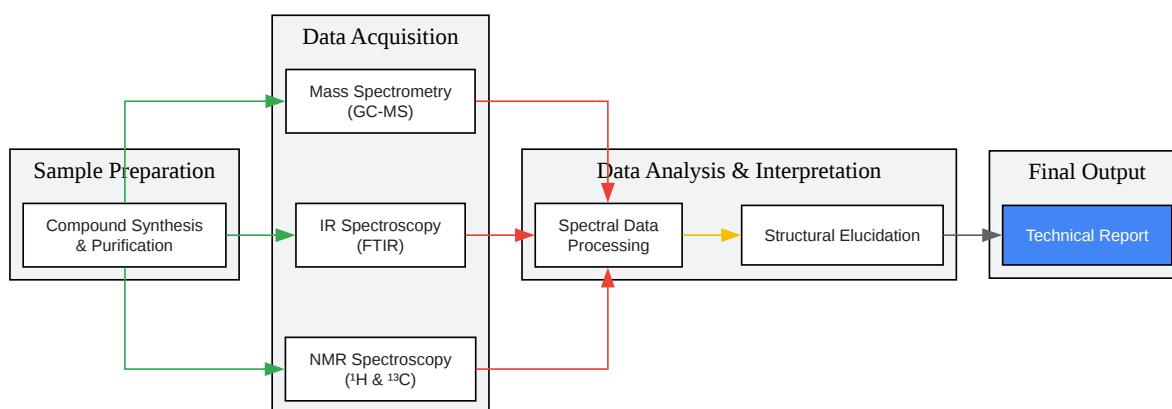
Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **3-bromo-4-nitroaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup and Data Acquisition:
 - Inject a small volume (typically 1 μL) of the solution into the gas chromatograph (GC) inlet.
 - The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

- The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of **3-Bromo-4-nitroaniline**.

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